![molecular formula C15H14ClN3OS3 B2762863 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-99-0](/img/new.no-structure.jpg)
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolopyrimidine derivative, known for its intriguing chemical structure and versatile reactivity. This compound exhibits a combination of thiazole, pyrimidine, and thioketone moieties, making it a significant subject of study in synthetic chemistry and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically synthesized starting from 4-chloroaniline and butylthiol.
Key Steps
Formation of Thiazole Ring: : Condensation of 4-chloroaniline with carbon disulfide, followed by cyclization with chloroacetyl chloride to form the thiazole ring.
Pyrimidine Assembly: : Further reaction with guanidine or a substituted guanidine under basic conditions to construct the pyrimidine ring.
Thioether Formation: : Introduction of the butylthio group via nucleophilic substitution or addition reactions.
Industrial Production Methods
For large-scale production, the process involves continuous flow synthesis, which improves yield and purity. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to enhance efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, forming sulfoxides and sulfones as major products.
Reduction: : Reduction typically targets the thioketone moiety, leading to the formation of corresponding thioethers or alcohols.
Substitution: : Nucleophilic substitution at the chloro- or thio-groups, yielding various derivatives depending on the reagent used.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thioethers and alcohols.
Substitution Products: : Various alkylated, aminated, and thiolated derivatives.
Applications De Recherche Scientifique
Chemistry: : Utilized as an intermediate in organic synthesis, especially in creating heterocyclic compounds.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a scaffold for designing new therapeutic agents, particularly in antiviral and anti-inflammatory research.
Industry: : Applied in the development of novel materials, such as polymers and advanced coatings.
Mécanisme D'action
The compound exerts its effects primarily through interaction with various molecular targets. It may inhibit specific enzymes or interact with nucleic acids, disrupting essential biological pathways. The thiazole and pyrimidine rings play critical roles in binding to active sites, while the thioketone moiety is involved in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(methylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : A methylthio derivative with similar properties but differing in solubility and reactivity.
3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Lacks the butylthio group, resulting in different biological activity profiles.
5-(butylthio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Absence of the chloro group, affecting its interactions with biological targets.
Uniqueness
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific functional groups, which contribute to its distinct reactivity and potential applications in various research fields. The presence of both butylthio and chloro groups enhances its versatility in synthetic modifications and biological interactions.
This compound serves as a bridge between synthetic chemistry and practical applications in medicine, biology, and industry, highlighting its multifaceted importance.
Propriétés
Numéro CAS |
1114617-99-0 |
|---|---|
Formule moléculaire |
C15H14ClN3OS3 |
Poids moléculaire |
383.93 |
Nom IUPAC |
5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20) |
Clé InChI |
NVPKARNPPKZGBN-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


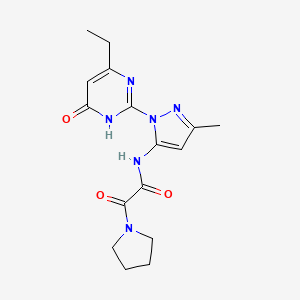
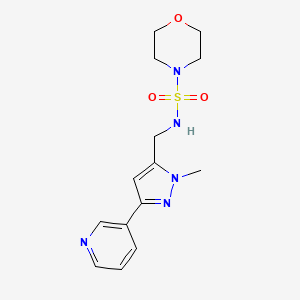
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
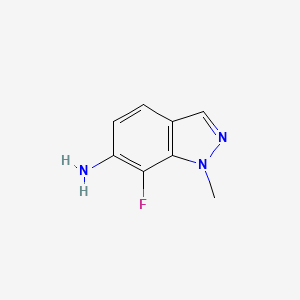

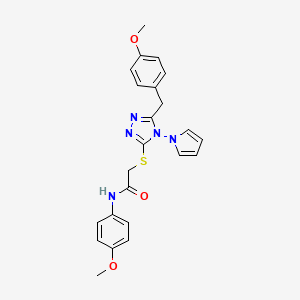

![2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)
![4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
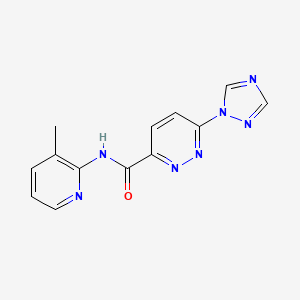
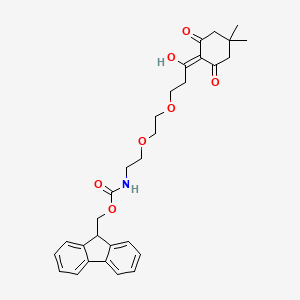
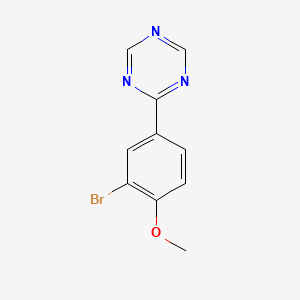
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
